N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core acetylated at the 1-position and substituted at the 6-position with a benzamide group bearing 2-chloro and 4-nitro substituents. Its molecular weight is approximately 393.8 g/mol (estimated from structural analogs), with a molecular formula of C₁₉H₁₇ClN₄O₄. The acetyl group enhances lipophilicity, while the chloro and nitro groups contribute to electrophilicity, which may influence binding interactions with biological targets.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-6-5-14(22(25)26)10-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXAFXFUUNWYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Ring: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through Pictet-Spengler reaction conditions, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
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Acetylation: : The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
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Coupling with 2-chloro-4-nitrobenzoic Acid: : The final step involves coupling the acetylated tetrahydroquinoline with 2-chloro-4-nitrobenzoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
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Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
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Substitution: : The chloro group in the benzamide moiety can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂), or iron powder with hydrochloric acid (Fe/HCl).
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt), or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : It is used to create derivatives that may exhibit enhanced biological activities.
- Reagents in Organic Reactions : The compound participates in various chemical reactions such as nucleophilic substitutions and coupling reactions.
Biology
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation in cancer cell lines, making it a candidate for further development as an anticancer agent.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development : Its ability to interact with specific biological targets positions it as a candidate for drug development aimed at treating pain or cancer.
Data Tables
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Significant cytotoxicity in various cancer cell lines |
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide is compared with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Structural Features: The target compound’s 2-chloro-4-nitrobenzamide group distinguishes it from simpler analogs like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, which lacks electron-withdrawing substituents. This difference likely enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. Compared to QOD and ICD (dual FP-2/FP-3 inhibitors), the target molecule’s tetrahydroquinoline core is shared, but its substituents differ significantly. QOD’s benzodioxole and ethanediamide groups enable dual inhibition through π-π stacking and hydrogen bonding, whereas the chloro-nitro system in the target compound may favor stronger electrostatic interactions.
However, the absence of a flexible linker (e.g., ethanediamide in QOD) may limit dual-target efficacy. The antifungal activity of isocoumarins like botryosproyne D highlights the importance of aromatic systems in antimicrobial design. The target compound’s nitro group could confer similar bioactivity, though its toxicity profile remains untested.
This contrasts with ICD, where a biphenyl group balances lipophilicity and solubility.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-4-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in pharmacology.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinoline moiety linked to a chloro-nitrobenzamide group. Its molecular formula is C_{18}H_{19ClN_2O_3 with a molecular weight of approximately 348.81 g/mol. The presence of both the tetrahydroquinoline and nitrobenzamide functionalities suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClN₂O₃ |
| Molecular Weight | 348.81 g/mol |
| CAS Number | 941870-94-6 |
| Melting Point | Not available |
| Solubility | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydroquinoline : The tetrahydroquinoline core is synthesized via the Pictet-Spengler reaction.
- Acetylation : The resulting tetrahydroquinoline is acetylated using acetic anhydride.
- Formation of the Benzamide Linkage : The acetylated tetrahydroquinoline is then coupled with 2-chloro-4-nitrobenzoic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide).
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the EGFR pathway.
- Antimicrobial Activity : Some derivatives of tetrahydroquinolines have shown antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological effects of this compound:
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Antitumor Activity : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Effect MCF-7 (Breast) 15.5 Cytotoxicity A549 (Lung) 12.0 Apoptosis induction -
Antimicrobial Studies : Research indicated that related compounds displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL
Pharmacological Implications
The potential therapeutic applications of this compound are vast:
- Cancer Treatment : Given its activity against cancer cell lines, further development could lead to novel anticancer therapies.
- Infection Control : Its antimicrobial properties may position it as a candidate for developing new antibiotics.
Q & A
Q. How can researchers reconcile conflicting bioactivity data across cell lines or enzyme isoforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
